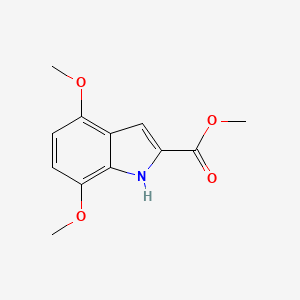

1-(Trimethylsilyl)-1H-benzotriazole

Vue d'ensemble

Description

Trimethylsilyl compounds are often used in organic chemistry. They are characterized by the presence of a trimethylsilyl group (TMS), which consists of a silicon atom bonded to three methyl groups and the rest of the molecule . They are known for their chemical inertness and large molecular volume .

Synthesis Analysis

Trimethylsilyl compounds can be synthesized through various methods. For instance, one common method involves the reaction with a chlorotrialkylsilane .Molecular Structure Analysis

The molecular structure of trimethylsilyl compounds typically involves a silicon atom bonded to three methyl groups and the rest of the molecule .Chemical Reactions Analysis

Trimethylsilyl groups are reactive towards nucleophiles, resulting in the replacement of the chloride . They are also used in Sonogashira couplings as the equivalent of acetylene .Physical And Chemical Properties Analysis

Trimethylsilyl compounds are known for their chemical inertness . They also have a large molecular volume .Applications De Recherche Scientifique

Gas Chromatographic Analysis in Food 1-(Trimethylsilyl)-1H-benzotriazole, as a derivative of 1H-benzotriazole, has been utilized in gas chromatographic analysis. It was used in a process where 1,2-Diaminobenzene reacts with nitrite in foods, forming 1H-benzotriazole. This derivative was then determined through gas-liquid chromatography, allowing for accurate measurement of nitrite concentrations in foods (Tanaka, Nose, & Watanabe, 1980).

Chemical Transformations 1-(Trimethylsilylmethyl)benzotriazole, closely related to 1-(Trimethylsilyl)-1H-benzotriazole, undergoes several interesting chemical transformations. These transformations include fluoride-catalyzed desilylation with carbonyl compounds and formation of an anion that can be alkylated and acylated readily. This substance is also involved in Peterson olefination, showing its diverse applicability in chemical synthesis (Katritzky & Lam, 1990).

Innovative Compounds Formation The reaction of 1-[(Dialkylamino)methyl]benzotriazoles with allyl- and propargyltrimethylsilanes, in the presence of aluminum chloride, led to the formation of unexpected 4-(trimethylsilyl)aminoalkanes and 4-(trimethylsilyl)aminoalk-2-enes. These compounds are significant due to their unusual formation process, which includes a 1,5-hydride shift, leading to unique product properties (Churlaud, Pornet, Oniciu, & Katritzky, 1999).

Synthesis of Benzotriazoles A method for synthesizing 1-alkyl benzotriazoles, which could include derivatives like 1-(Trimethylsilyl)-1H-benzotriazole, has been developed. This involves a fluoride-triggered azide-benzyne cycloaddition, showcasing an innovative pathway for creating substituted benzotriazoles in scientific research (Chandrasekhar, Seenaiah, Rao, & Reddy, 2008).

Molecular Structure Studies The molecular structure of compounds like 1-trimethylsilyl-1,2,3-benzotriazole has been studied to understand the asymmetric coordination of trimethylsilyl groups. This research provides insights into the molecular interactions and structural properties of such derivatives, which are critical for their application in various scientific fields (Foerster, Wann, Robertson, & Rankin, 2009).

Mécanisme D'action

Target of Action

It’s known that trimethylsilyl (tms) groups, which are part of the compound’s structure, are often used in organic chemistry to increase the volatility of non-volatile compounds . This is achieved by substituting a TMS group for a hydrogen in the hydroxyl groups on the compounds .

Mode of Action

The tms group is known to interact with its targets by forming trimethylsiloxy groups . This interaction often makes the compounds more amenable to analysis by gas chromatography or mass spectrometry .

Biochemical Pathways

Tms groups are often used in the synthesis of imidazoles , a type of heterocycle that is a key component in functional molecules used in a variety of applications .

Pharmacokinetics

Tms groups are known to increase the volatility of compounds , which could potentially impact their bioavailability.

Result of Action

The introduction of tms groups can make otherwise reactive molecules more stable , which could have various effects depending on the specific context and application.

Action Environment

The stability and reactivity of tms groups can be influenced by various factors, including temperature and the presence of other functional groups .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

benzotriazol-1-yl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3Si/c1-13(2,3)12-9-7-5-4-6-8(9)10-11-12/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOLOZYRMQVHBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

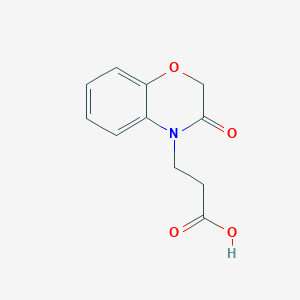

C[Si](C)(C)N1C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

43183-36-4 | |

| Record name | 1-(Trimethylsilyl)-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of TMSBTA in enhancing the performance of LFP cathodes in LIBs?

A: LFP, while a promising cathode material due to its cost-effectiveness and safety, suffers from low electronic conductivity and slow lithium-ion diffusion. TMSBTA, when introduced as an electrolyte additive, plays a crucial role in mitigating these limitations. [, ]

- Solid Electrolyte Interphase (SEI) Enhancement: TMSBTA aids in the formation of a robust SEI layer on the LFP cathode surface. This layer is crucial for preventing unwanted side reactions between the electrode and electrolyte, thereby enhancing the battery's lifespan. []

- Balancing Ionic and Electronic Conductivity: The SEI layer formed with TMSBTA demonstrates improved ionic and electronic conductivity. This balanced conductivity facilitates faster lithium-ion transport and electron transfer, contributing to enhanced battery performance, particularly at high power demands. []

- Iron Dissolution Mitigation: TMSBTA acts as a scavenger for hydrofluoric acid (HF), a detrimental byproduct that can lead to iron dissolution from the LFP cathode. By suppressing HF formation, TMSBTA helps maintain the structural integrity of the cathode and improves the battery's long-term stability. []

Q2: How does the chemical structure of TMSBTA contribute to its beneficial effects in LIBs?

A: While the provided research [, ] doesn't delve into detailed structure-activity relationships, it highlights that the oxidative decomposition of TMSBTA is key to its functionality. This suggests that the trimethylsilyl group likely plays a role in facilitating the formation of the conductive SEI layer on the LFP cathode. Further investigations focusing on systematic structural modifications of TMSBTA and their impact on SEI formation and battery performance are needed to elucidate the specific structure-activity relationships.

Q3: What analytical techniques were employed to study the impact of TMSBTA on LFP cathodes?

A: The research utilized a combination of advanced characterization techniques to investigate the effects of TMSBTA on LFP cathodes: []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B1351799.png)

![N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine](/img/structure/B1351803.png)